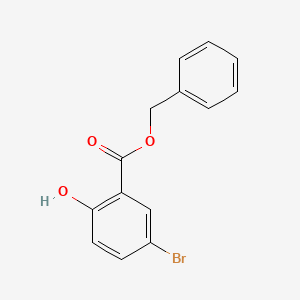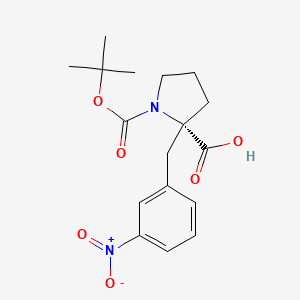
Diglycerin monoisostearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diglycerin monoisostearate is a compound widely used in various industries due to its unique properties. It is an ester formed from the reaction of polyglycerol and isostearic acid. This compound is known for its excellent emulsifying properties, making it a popular ingredient in cosmetics, food, and pharmaceuticals .
Méthodes De Préparation
Diglycerin monoisostearate is synthesized through the esterification of polyglycerol with isostearic acid. The reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. Industrial production often involves heating the reactants to high temperatures to ensure complete esterification. The resulting product is then purified to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Diglycerin monoisostearate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Diglycerin monoisostearate has a wide range of applications in scientific research:
Chemistry: It is used as an emulsifier in various chemical formulations.
Biology: It is used in the preparation of biological samples for microscopy.
Medicine: It is used in the formulation of drug delivery systems to enhance the bioavailability of active ingredients.
Industry: It is used in the production of cosmetics, food products, and pharmaceuticals due to its emulsifying properties
Mécanisme D'action
The mechanism of action of polyglyceryl-2 monoisostearate involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and improve the texture and consistency of products. The molecular targets and pathways involved in its action include interactions with lipid bilayers and proteins, which help to stabilize emulsions and enhance the delivery of active ingredients .
Comparaison Avec Des Composés Similaires
Diglycerin monoisostearate is often compared with other similar compounds, such as:
Polyglyceryl-2 triisostearate: This compound has similar emulsifying properties but is used more in decorative cosmetics due to its ability to disperse pigments.
Polyglyceryl-3 diisostearate: This compound is used in formulations requiring higher emulsifying power and stability.
This compound stands out due to its balance of emulsifying properties and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
81752-33-2 |
|---|---|
Formule moléculaire |
C24H48O6 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O6/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-24(28)30-20-23(27)19-29-18-22(26)17-25/h21-23,25-27H,3-20H2,1-2H3 |
Clé InChI |
WVRJNKBXUMGBGG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B1609574.png)

![tert-Butyl 4-[5-(hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1609576.png)
![5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid](/img/structure/B1609578.png)



![(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide](/img/structure/B1609586.png)



